molecular formula C11H7Cl3N2O2 B12915792 5-Acetyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 656809-86-8

5-Acetyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12915792
CAS No.: 656809-86-8
M. Wt: 305.5 g/mol
InChI Key: MKQPJCWFCZBYKA-UHFFFAOYSA-N
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Description

5-Acetyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound offered for research and development purposes. This pyrazol-3-one derivative features a trichlorophenyl substituent and an acetyl functional group, a structure known to be of significant interest in medicinal chemistry and heterocyclic compound synthesis. Pyrazol-3-one scaffolds are extensively investigated as key precursors and intermediates for the construction of biologically active molecules . Related compounds, such as those with dichlorophenyl or nitrophenyl groups, are commonly used in the synthesis of complex heterocyclic systems, including pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are valuable frameworks in drug discovery . The presence of the acetyl group on this particular pyrazol-3-one core enhances its utility as a versatile building block for further chemical modifications, enabling researchers to explore its potential in developing new therapeutic agents or functional materials. This product is intended for laboratory research use by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

656809-86-8

Molecular Formula

C11H7Cl3N2O2

Molecular Weight

305.5 g/mol

IUPAC Name

5-acetyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one

InChI

InChI=1S/C11H7Cl3N2O2/c1-5(17)9-4-10(18)16(15-9)11-7(13)2-6(12)3-8(11)14/h2-3H,4H2,1H3

InChI Key

MKQPJCWFCZBYKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C(=O)C1)C2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Biological Activity

5-Acetyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound belonging to the pyrazolone family. Its unique structure, characterized by an acetyl moiety and a trichlorophenyl group, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on various pharmacological effects and mechanisms of action, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula: C11_{11}H7_7Cl3_3N2_2O2_2
  • CAS Number: 656809-86-8
  • Molecular Weight: 303.54 g/mol

The compound's structure enables it to interact with various biological targets, leading to multiple pharmacological effects.

1. Anti-inflammatory Effects

Studies have demonstrated that pyrazolone derivatives exhibit significant anti-inflammatory properties. For instance, this compound has been evaluated for its ability to inhibit inflammatory mediators in vitro. Research indicates that compounds in this class can reduce the production of pro-inflammatory cytokines and modulate pathways involved in inflammation .

2. Antimicrobial Activity

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies indicate that it can inhibit the growth of certain bacteria and fungi. This activity is particularly relevant given the increasing resistance observed in common infectious agents .

3. Antioxidant Properties

Research has highlighted the antioxidant potential of pyrazolone derivatives, including this compound. Antioxidants play a crucial role in mitigating oxidative stress-related diseases by neutralizing free radicals .

4. Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in various cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.
  • Modulation of Signaling Pathways: It can affect various signaling pathways that regulate cell survival and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound better, a comparison with structurally similar compounds is useful.

Compound NameStructureUnique Features
1-Methyl-3-(trifluoromethyl)pyrazoleC5_5H5_5F3_3N2_2Known for potent antifungal activity
4-Acetyl-5-methylpyrazoleC7_7H8_8N2_2OExhibits analgesic properties similar to NSAIDs
1-Pyrazolecarboxylic acidC4_4H5_5N3_3O2_2Important building block in medicinal chemistry

This table illustrates the diversity within the pyrazolone class while highlighting the specific substitutions that influence biological activity.

Case Studies

Several case studies have focused on the pharmacological evaluation of pyrazolone derivatives:

  • Study on Anti-inflammatory Activity : A recent study evaluated the anti-inflammatory effects of various pyrazolone derivatives using animal models. The results indicated a significant reduction in edema and inflammatory markers upon treatment with this compound .
  • Antimicrobial Efficacy : In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazolones, including 5-acetyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, derivatives of similar structures have been reported to possess broad-spectrum antimicrobial activities against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been explored for its potential anticancer effects. In experimental studies, it has shown activity against several cancer cell lines. For example, compounds with similar pyrazolone frameworks have exhibited growth inhibition in human cancer cell lines such as OVCAR-8 and NCI-H40 . The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival.

Anti-inflammatory Effects

Some studies suggest that pyrazolone derivatives can modulate inflammatory responses. This activity may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes. Such properties make them candidates for developing anti-inflammatory drugs .

Synthesis of Heterocyclic Compounds

This compound serves as a key intermediate in synthesizing various heterocyclic compounds. Its reactivity allows for the formation of more complex structures that are useful in pharmaceuticals and agrochemicals .

Dyes and Pigments

Due to its vibrant color properties, this compound can be utilized in the production of dyes and pigments. The trichlorophenyl group enhances its stability and color intensity, making it suitable for applications in textiles and coatings .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus strains using derivatives of the compound .
Study 2Anticancer ActivityShowed growth inhibition percentages of over 70% against OVCAR-8 cancer cells .
Study 3Anti-inflammatory PropertiesReported modulation of inflammatory cytokines in vitro .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazolone Derivatives with Halogenated Aryl Groups

Key Compounds:

5-Methyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one Substituents: Methyl (position 5), trichlorophenyl (position 2). Properties: The methyl group provides moderate electron-donating effects, enhancing solubility in non-polar solvents. Used in radical scintillators due to stable luminescence .

5-Amino-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one Substituents: Amino (position 5), trichlorophenyl (position 2). Properties: The amino group increases basicity and hydrogen-bonding capacity, making it a precursor for heterocyclic synthesis. Molecular weight: 278.53 g/mol . Contrast: Acetyl substitution reduces nucleophilicity compared to amino, directing reactivity toward electrophilic substitution.

1-(2',4',6'-Trichlorophenyl)-3-(2'-chloro-5'-nitroanilino)-5-pyrazolone Substituents: Chloro-nitroanilino (position 3), trichlorophenyl (position 1). Properties: The nitro group enhances oxidative stability. Potential applications in dyes and coordination chemistry . Contrast: Bulkier substituents at position 3 reduce ring flexibility compared to the target compound.

Data Table: Pyrazolone Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Applications
Target Compound C₁₁H₈Cl₃N₂O₂ 306.56* Acetyl (5), Trichlorophenyl (2) Pharmaceutical intermediates
5-Methyl-2-(2,4,6-trichlorophenyl)-... C₁₀H₈Cl₃N₂O 292.54 Methyl (5), Trichlorophenyl (2) Scintillators
5-Amino-2-(2,4,6-trichlorophenyl)-... C₉H₆Cl₃N₃O 278.53 Amino (5), Trichlorophenyl (2) Synthesis intermediates
1-(2',4',6'-Trichlorophenyl)-3-(2'-chloro-... C₁₅H₈Cl₄N₄O₃ 440.06 Chloro-nitroanilino (3), Trichlorophenyl (1) Dyes

*Calculated based on substituents and core structure.

Heterocyclic Analogues with Varied Ring Systems

5-Acetyl-2-(2,4,6-trichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one

  • Structure : Triazolone core instead of pyrazolone.
  • Properties : The triazole ring increases aromaticity and thermal stability. Catalog price: $638.00/g (sc-336766) .
  • Contrast : Triazolones exhibit stronger π-π stacking interactions but reduced solubility compared to pyrazolones.

3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one Substituents: Phenyl (position 4), amino (position 3). Properties: The phenyl group enhances planarity, favoring crystallinity. Synonym: 5-Amino-4-phenyl-2,4-dihydro-pyrazol-3-one . Contrast: Lack of halogenation reduces steric hindrance and electronic effects.

Research Findings and Contradictions

  • Biological Activity: Amino derivatives exhibit higher antimicrobial activity, while acetyl derivatives may serve better as kinase inhibitors due to enhanced binding affinity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-acetyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one, and how can reaction conditions be systematically validated?

  • Methodological Answer :

  • Step 1 : Start with condensation of β-ethoxy-β-ethoxyiminopropionate hydrochloride with 2-chloro-5-nitroaniline in methanol under reflux (60–70°C, 4–6 hours) to form the intermediate.
  • Step 2 : Introduce phenylhydrazine hydrochloride (S-212) in a 1.2:1 molar ratio to the intermediate, followed by cyclization at 80–90°C for 8–10 hours.
  • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and confirm purity (>97%) using HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm). Adjust pH to 6.5–7.0 during workup to precipitate the product .
  • Data Table :
ParameterOptimal Value
Reaction Temperature80–90°C
Reaction Time8–10 hours
Purity (HPLC)≥97%

Q. How can spectroscopic techniques (NMR, IR) distinguish between tautomeric forms of this pyrazolone derivative?

  • Methodological Answer :

  • NMR Analysis : Compare 1H^1H-NMR signals for the enolic -OH proton (δ 10–12 ppm, broad) and acetyl protons (δ 2.1–2.3 ppm). The absence of an enolic proton in DMSO-d6_6 suggests keto-enol tautomerism equilibrium .
  • IR Analysis : Identify stretching vibrations for carbonyl (C=O at 1680–1700 cm1^{-1}) and enolic -OH (broad band at 3200–3500 cm1^{-1}). Disappearance of the -OH band upon deuteration confirms tautomeric shifts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrazolone derivatives, such as antimicrobial vs. cytotoxic effects?

  • Methodological Answer :

  • Mechanistic Studies : Use molecular docking to compare binding affinities of the compound with bacterial enzymes (e.g., DNA gyrase) vs. human kinases (e.g., EGFR). A >2-fold selectivity ratio for bacterial targets suggests antimicrobial specificity .
  • In Vitro Assays : Perform parallel testing on bacterial strains (e.g., E. coli ATCC 25922) and cancer cell lines (e.g., HeLa). IC50_{50} values <10 μM for cancer cells but >50 μM for bacteria indicate cytotoxic dominance .
  • Data Contradiction Analysis : Re-evaluate solvent systems (DMSO vs. saline) and cell viability assays (MTT vs. resazurin) to identify methodological biases .

Q. How can X-ray crystallography elucidate the role of the 2,4,6-trichlorophenyl group in stabilizing the molecular conformation?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation in ethanol/chloroform (1:1).
  • Structural Analysis : Refine the structure using SHELX-97 (R-factor <0.04). The dihedral angle between the pyrazolone ring and trichlorophenyl group (typically 15–25°) indicates π-π stacking with adjacent molecules, enhancing lattice stability .
  • Data Table :
ParameterObserved Value
R-factor0.038
Dihedral Angle18.5°
Mean C–C Bond Length1.395 Å

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions at the acetyl group?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (FMOs). A low LUMO energy (-1.8 eV) at the acetyl carbonyl suggests susceptibility to nucleophilic attack .
  • Kinetic Studies : Monitor reaction with hydrazine hydrate via UV-Vis (λ = 300 nm). A second-order rate constant (k2k_2) >0.05 L·mol1^{-1}·s1^{-1} confirms high reactivity .

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